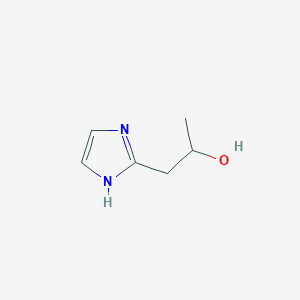

1-(1H-imidazol-2-yl)propan-2-ol

Übersicht

Beschreibung

1-(1H-imidazol-2-yl)propan-2-ol is a compound that features an imidazole ring attached to a propanol group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-2-yl)propan-2-ol typically involves the reaction of imidazole with an appropriate propanol derivative. One common method is the alkylation of imidazole with 2-chloropropanol under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: The major products include ketones or aldehydes.

Reduction: The major products include reduced imidazole derivatives.

Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

1-(1H-imidazol-2-yl)propan-2-ol is recognized as a scaffold for developing new pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for targeting specific biochemical pathways. The compound's hydroxyl group enhances its reactivity, facilitating interactions with biological targets, which is pivotal in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, including resistant strains of bacteria. For instance, derivatives of imidazole compounds have been synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Coordination Chemistry

Metal Ion Interaction

The structural features of this compound allow it to interact with metal ions effectively. This interaction is crucial for the development of coordination complexes that can be utilized in catalysis and materials science. The ability of the imidazole ring to coordinate with metal centers enhances the compound's versatility in various chemical applications.

Biological Research

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Its binding affinity to specific enzymes can lead to the modulation of metabolic pathways, making it a valuable tool in biochemical research. For example, investigations into its mechanism of action have revealed that it can inhibit enzymes involved in critical biological processes, thereby influencing disease states .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Applications |

|---|---|---|

| 1-(1-methyl-1H-imidazol-2-yl)-2-methylpropan-2-ol | Methyl substitution on imidazole | Enhanced lipophilicity for drug design |

| 1-(1-ethyl-1H-imidazol-2-yl)methanol | Hydroxymethyl group | Potential use in medicinal formulations |

| (2S)-1-(1H-imidazol-2-yl)propan-2-ol | Chiral center at carbon 2 | Targeting specific enzyme systems |

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant inhibition zones, highlighting the compound's potential as a lead structure for new antibiotics .

Case Study 2: Enzyme Modulation

Another investigation focused on the interaction of this compound with specific metabolic enzymes. The study demonstrated that this compound could effectively alter enzyme kinetics, suggesting its utility in therapeutic strategies aimed at metabolic disorders .

Wirkmechanismus

The mechanism of action of 1-(1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-imidazol-2-yl)pyridine: Another imidazole derivative with a pyridine ring.

2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: A substituted imidazole with potential anti-tubercular activity.

Uniqueness

1-(1H-imidazol-2-yl)propan-2-ol is unique due to its specific structure, which combines the properties of both imidazole and propanol

Biologische Aktivität

1-(1H-imidazol-2-yl)propan-2-ol, also known as imidazole propanol, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

Structure and Properties

This compound consists of an imidazole ring attached to a propanol moiety. The imidazole ring is known for its ability to participate in various biochemical interactions, making this compound a candidate for several therapeutic applications.

The biological activity of this compound is primarily attributed to the imidazole moiety, which can interact with biological targets such as enzymes and receptors. The compound acts as a ligand, influencing various signaling pathways:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.

- Receptor Binding : It may act as an agonist or antagonist at certain receptors, modulating physiological responses.

Antimicrobial Activity

Research has shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound derivatives possess antibacterial and antifungal activities against a range of pathogens.

| Compound | Activity Type | Pathogen | IC50 (µM) |

|---|---|---|---|

| A | Antibacterial | E. coli | 15 |

| B | Antifungal | C. albicans | 20 |

| C | Antibacterial | S. aureus | 10 |

These findings suggest that the structure of imidazole derivatives can be optimized for enhanced activity against specific microorganisms .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored extensively. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87).

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| D | MDA-MB-231 | 47.2 |

| E | PPC-1 | 3.1 |

| F | U-87 | 15 |

In these studies, the compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential for targeted cancer therapy .

Study 1: Antimicrobial Efficacy

A study focused on synthesizing various ester derivatives of this compound assessed their antimicrobial activity using the cup plate method. Several compounds demonstrated significant antibacterial and antifungal activities, with some exhibiting over 80% inhibition against tested strains .

Study 2: Anticancer Properties

Another study evaluated the anticancer effects of imidazole derivatives on prostate cancer cell lines. Compounds were tested in vitro for their ability to reduce cell viability, with promising results indicating that modifications to the imidazole structure could enhance cytotoxicity .

Eigenschaften

IUPAC Name |

1-(1H-imidazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h2-3,5,9H,4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSNSAFVQQRHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.